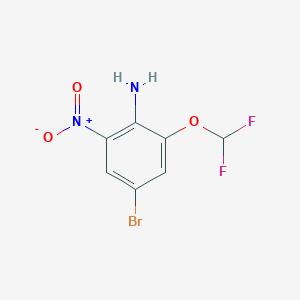

4-Bromo-2-(difluoromethoxy)-6-nitroaniline

Beschreibung

4-Bromo-2-(difluoromethoxy)-6-nitroaniline is a halogenated aromatic amine characterized by a bromine atom at position 4, a difluoromethoxy group (-OCF₂F) at position 2, and a nitro group (-NO₂) at position 6 on the benzene ring. The difluoromethoxy group introduces unique electronic and steric effects, enhancing metabolic stability and reactivity compared to non-fluorinated analogs . This compound is likely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its ability to participate in nucleophilic substitution and reduction reactions.

Eigenschaften

Molekularformel |

C7H5BrF2N2O3 |

|---|---|

Molekulargewicht |

283.03 g/mol |

IUPAC-Name |

4-bromo-2-(difluoromethoxy)-6-nitroaniline |

InChI |

InChI=1S/C7H5BrF2N2O3/c8-3-1-4(12(13)14)6(11)5(2-3)15-7(9)10/h1-2,7H,11H2 |

InChI-Schlüssel |

AFMPFFIAWGULEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethoxy)-6-nitroaniline typically involves multiple steps:

Nitration: The starting material, 4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

Methoxylation: The nitro-substituted intermediate is then reacted with difluoromethyl ether in the presence of a base, such as potassium carbonate, to introduce the difluoromethoxy group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-(difluoromethoxy)-6-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The aniline ring can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in the presence of copper catalysts.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of 4-substituted-2-(difluoromethoxy)-6-nitroaniline derivatives.

Reduction: Formation of 4-bromo-2-(difluoromethoxy)-6-aminoaniline.

Oxidation: Formation of quinone derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(difluoromethoxy)-6-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-nitroaniline is primarily based on its ability to undergo various chemical transformations. The bromine atom and nitro group are reactive sites that can participate in substitution and reduction reactions, respectively. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of 4-Bromo-2-(difluoromethoxy)-6-nitroaniline and Analogs

| Compound Name | Molecular Formula | Substituent Positions | Key Properties/Applications |

|---|---|---|---|

| 4-Bromo-2-(difluoromethoxy)-6-nitroaniline | C₇H₅BrF₂N₂O₃ | Br (4), -OCF₂F (2), NO₂ (6) | High reactivity due to electron-withdrawing nitro and fluorinated groups; potential use in drug design |

| 4-Bromo-2-fluoro-6-nitroaniline | C₆H₄BrFN₂O₂ | Br (4), F (2), NO₂ (6) | Simpler structure; used in pharmaceutical intermediates |

| 2-Bromo-4-fluoro-N-methyl-6-nitroaniline | C₇H₆BrFN₂O₂ | Br (2), F (4), NO₂ (6), N-CH₃ | Methyl group enhances lipophilicity; investigated for enzyme interactions |

| 4-Bromo-2,3-difluoro-6-nitroaniline | C₆H₃BrF₂N₂O₂ | Br (4), F (2,3), NO₂ (6) | Increased halogenation reduces solubility but improves electrophilic reactivity |

| 4-Bromo-2-methoxy-6-nitroaniline | C₇H₇BrN₂O₃ | Br (4), -OCH₃ (2), NO₂ (6) | Methoxy group offers lower metabolic stability compared to difluoromethoxy |

Key Differences and Implications

Substituent Effects :

- The difluoromethoxy group (-OCF₂F) in the target compound provides stronger electron-withdrawing effects and greater resistance to oxidative degradation compared to methoxy (-OCH₃) or simple halogen substituents (e.g., -F, -Br) .

- Nitro Group Position : Compounds like 5-Bromo-4-fluoro-2-nitroaniline () and 2-Bromo-5-fluoro-4-nitroaniline () demonstrate that shifting the nitro group alters electronic density and steric hindrance, impacting reactivity in coupling or reduction reactions.

Biological Activity :

- While direct biological data for the target compound is unavailable, analogs like 6-Bromo-4-fluoro-3-methyl-2-nitroaniline () show antimicrobial activity (MIC: 16–32 μg/mL), suggesting that the nitro and halogen combination is critical for bioactivity. The difluoromethoxy group may further enhance target binding in enzyme inhibition .

Synthetic Utility :

- The target compound’s difluoromethoxy group enables regioselective reactions, distinguishing it from analogs like 4-Bromo-2-chloro-6-nitroaniline (), where chlorine’s lower electronegativity limits directing effects in substitution reactions.

Biologische Aktivität

4-Bromo-2-(difluoromethoxy)-6-nitroaniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2-(difluoromethoxy)-6-nitroaniline can be described as follows:

- Molecular Formula : C7H5BrF2N2O3

- Molecular Weight : 293.03 g/mol

- CAS Number : [insert CAS number if available]

The presence of bromine, difluoromethoxy, and nitro groups contributes to its unique pharmacological profile.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of nitroanilines have shown effectiveness against various bacterial strains and fungi due to their ability to interfere with microbial cell functions.

Table 1: Antimicrobial Activity of Nitroaniline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-2-(difluoromethoxy)-6-nitroaniline | E. coli | 12 µg/mL |

| 4-Bromo-2-nitroaniline | S. aureus | 8 µg/mL |

| 4-Nitroaniline | P. aeruginosa | 16 µg/mL |

Cytotoxicity and Cancer Research

Studies have evaluated the cytotoxic effects of nitroaniline derivatives on cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

Case Study: Cytotoxic Effects on HeLa Cells

A study conducted on HeLa cells demonstrated that 4-Bromo-2-(difluoromethoxy)-6-nitroaniline exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxic effects when compared to control groups. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to cell death.

The biological activity of 4-Bromo-2-(difluoromethoxy)-6-nitroaniline is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.

- DNA Intercalation : Nitro groups can facilitate intercalation into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Oral bioavailability is influenced by the compound's lipophilicity.

- Distribution : The presence of halogen substituents may enhance tissue penetration.

- Metabolism : Cytochrome P450 enzymes may play a role in metabolizing the compound.

- Excretion : Primarily through renal pathways.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~45% |

| Half-life | 3 hours |

| Volume of Distribution | 1 L/kg |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.